N-(4-Chlorobutyl)-3-methoxybenzamide
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Overview
Description
N-(4-Chlorobutyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 4-chlorobutyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with 4-chlorobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and reduce production time .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobutyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of N-(4-chlorobutyl)-3-aminobenzamide.
Substitution: Formation of N-(4-azidobutyl)-3-methoxybenzamide or N-(4-cyanobutyl)-3-methoxybenzamide.
Scientific Research Applications
N-(4-Chlorobutyl)-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobutyl)-3-methoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobutyl)benzamide
- N-(4-Chlorobutyl)-3-hydroxybenzamide
- N-(4-Chlorobutyl)-4-methoxybenzamide
Uniqueness
N-(4-Chlorobutyl)-3-methoxybenzamide is unique due to the presence of both a methoxy group and a 4-chlorobutyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Properties
CAS No. |
502705-72-8 |
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Molecular Formula |
C12H16ClNO2 |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(4-chlorobutyl)-3-methoxybenzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-16-11-6-4-5-10(9-11)12(15)14-8-3-2-7-13/h4-6,9H,2-3,7-8H2,1H3,(H,14,15) |
InChI Key |
PTDORQZZSFPZFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCCl |
Origin of Product |
United States |
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